molecular formula C3H9N2O2P B12750095 2,3-Didechloroethyl-ifosfamide CAS No. 5638-55-1

2,3-Didechloroethyl-ifosfamide

Cat. No.: B12750095
CAS No.: 5638-55-1
M. Wt: 136.09 g/mol
InChI Key: MIXHOBKUJPATMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Didechloroethyl-ifosfamide is a derivative of ifosfamide, a well-known chemotherapeutic agent. Ifosfamide itself is an alkylating agent used in the treatment of various cancers, including testicular cancer, ovarian cancer, and certain types of sarcomas . The modification to this compound involves the removal of chlorine atoms from the ethyl groups, potentially altering its pharmacokinetic and pharmacodynamic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Didechloroethyl-ifosfamide typically involves the dechlorination of ifosfamide. This can be achieved through various chemical reactions, including reduction or substitution reactions. Common reagents used in these reactions include reducing agents like lithium aluminum hydride or sodium borohydride .

Industrial Production Methods: Industrial production of this compound would likely follow similar protocols to those used for ifosfamide, with additional steps for the dechlorination process. This involves large-scale chemical reactors and stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Didechloroethyl-ifosfamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxazaphosphorine derivatives, while reduction can yield different dechlorinated products .

Scientific Research Applications

2,3-Didechloroethyl-ifosfamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Didechloroethyl-ifosfamide is similar to that of ifosfamide. It involves the alkylation of DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This ultimately results in cell death. The compound is metabolized in the liver by cytochrome P450 enzymes, which convert it into its active form .

Comparison with Similar Compounds

Uniqueness: 2,3-Didechloroethyl-ifosfamide is unique due to its modified structure, which may result in different pharmacokinetic and pharmacodynamic properties. This can potentially lead to improved efficacy and reduced side effects compared to its parent compound, ifosfamide .

Properties

CAS No.

5638-55-1

Molecular Formula

C3H9N2O2P

Molecular Weight

136.09 g/mol

IUPAC Name

2-oxo-1,3,2λ5-oxazaphosphinan-2-amine

InChI

InChI=1S/C3H9N2O2P/c4-8(6)5-2-1-3-7-8/h1-3H2,(H3,4,5,6)

InChI Key

MIXHOBKUJPATMK-UHFFFAOYSA-N

Canonical SMILES

C1CNP(=O)(OC1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.